REACTION_CXSMILES
|
[CH2:1]([NH:10][C:11](=[O:17])[CH2:12][CH2:13][C:14]([OH:16])=[O:15])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH3:9].[OH:18]O>CS(O)(=O)=O>[CH2:1]([NH:10][C:11](=[O:17])[CH2:12][CH2:13][C:14]([O:16][OH:18])=[O:15])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH3:9]
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCC)NC(CCC(=O)O)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)(=O)O
|
Name
|
|
Quantity
|
38.8 g
|
Type
|
reactant
|
Smiles
|
OO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-15 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting solution was cooled in an ice bath
|
Type
|
CUSTOM
|
Details
|
did not rise above 20° C.
|
Type
|
CUSTOM
|
Details
|
10 minutes
|
Duration
|
10 min
|
Type
|
STIRRING
|
Details
|
The solution was stirred at room temperature for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
ADDITION
|
Details
|
poured over ice
|
Type
|
FILTRATION
|
Details
|
The precipitated solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DISSOLUTION
|
Details
|
The wet filter cake was dissolved in 250 mL of 60° C. ethyl acetate
|
Type
|
CUSTOM
|
Details
|
the water layer removed with a pipet
|
Type
|
TEMPERATURE
|
Details
|
the ethyl acetate solution cooled to -15° C
|
Type
|
CUSTOM
|
Details
|
The crystals which formed
|
Type
|
FILTRATION
|
Details
|
were collected by filtration
|
Type
|
WASH
|
Details
|
washed with -15° C. ethyl acetate, and air
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCCC)NC(CCC(=O)OO)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 47.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 89.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |